molecular formula C14H10BrN3OS B4752089 N-(1,3-BENZOTHIAZOL-2-YL)-N'-(2-BROMOPHENYL)UREA

N-(1,3-BENZOTHIAZOL-2-YL)-N'-(2-BROMOPHENYL)UREA

Cat. No.: B4752089
M. Wt: 348.22 g/mol
InChI Key: BIKHSBVNOMYACB-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-N’-(2-BROMOPHENYL)UREA is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N’-(2-BROMOPHENYL)UREA typically involves the reaction of 2-aminobenzothiazole with 2-bromophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-N’-(2-BROMOPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-BENZOTHIAZOL-2-YL)-N’-(2-BROMOPHENYL)UREA can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, benzothiazole derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. N-(1,3-BENZOTHIAZOL-2-YL)-N’-(2-BROMOPHENYL)UREA may exhibit similar biological activities, making it a valuable compound for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its ability to interact with biological targets, such as enzymes or receptors, could be exploited to design drugs with improved efficacy and selectivity.

Industry

In the industrial sector, N-(1,3-BENZOTHIAZOL-2-YL)-N’-(2-BROMOPHENYL)UREA may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N’-(2-BROMOPHENYL)UREA would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the bromophenyl group may enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-BENZOTHIAZOL-2-YL)-N’-(2-CHLOROPHENYL)UREA
  • N-(1,3-BENZOTHIAZOL-2-YL)-N’-(2-FLUOROPHENYL)UREA
  • N-(1,3-BENZOTHIAZOL-2-YL)-N’-(2-IODOPHENYL)UREA

Uniqueness

Compared to similar compounds, N-(1,3-BENZOTHIAZOL-2-YL)-N’-(2-BROMOPHENYL)UREA may exhibit unique properties due to the presence of the bromine atom. Bromine is larger and more polarizable than other halogens, which can influence the compound’s reactivity, binding affinity, and overall biological activity. This makes N-(1,3-BENZOTHIAZOL-2-YL)-N’-(2-BROMOPHENYL)UREA a valuable compound for further research and development.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-(2-bromophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c15-9-5-1-2-6-10(9)16-13(19)18-14-17-11-7-3-4-8-12(11)20-14/h1-8H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKHSBVNOMYACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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